molecular formula C11H8ClFN2 B1528678 4-(Chloromethyl)-2-(4-fluorophenyl)pyrimidine CAS No. 1339350-22-9

4-(Chloromethyl)-2-(4-fluorophenyl)pyrimidine

Cat. No.: B1528678
CAS No.: 1339350-22-9
M. Wt: 222.64 g/mol
InChI Key: XKRVPUBZHXRRBV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(4-fluorophenyl)pyrimidine ( 1339350-22-9) is a versatile fluorinated pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical research . This compound features a pyrimidine ring system substituted with a reactive chloromethyl group at the 4-position and a 4-fluorophenyl group at the 2-position, yielding the molecular formula C 11 H 8 ClFN 2 and a molecular weight of 222.65 g/mol . The chloromethyl group serves as a key functional handle for further chemical transformations, allowing researchers to readily incorporate this scaffold into more complex molecules via nucleophilic substitution or metal-catalyzed cross-coupling reactions. Pyrimidine-based compounds are extensively investigated as key scaffolds in the development of kinase inhibitors . Structural analogs of this compound, particularly those featuring halogens like chlorine and fluorine on the phenyl ring, have demonstrated potent inhibitory activity against Aurora A kinase, a serine-threonine kinase that plays a critical role in cell cycle regulation and is a prominent anticancer drug target . The presence of the fluorine atom, a common bioisostere, can enhance membrane permeability and metabolic stability. The specific molecular architecture of this compound makes it a valuable building block for constructing potential therapeutic agents and probing biological mechanisms in academic and industrial research settings. Safety Notice: This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use. Please refer to the relevant Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c12-7-10-5-6-14-11(15-10)8-1-3-9(13)4-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRVPUBZHXRRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Chloromethyl)-2-(4-fluorophenyl)pyrimidine is an aromatic heterocyclic compound with significant biological activity. Its unique structure, characterized by a pyrimidine ring substituted with a chloromethyl group and a 4-fluorophenyl group, enhances its reactivity and potential applications in medicinal chemistry. This article explores its biological activities, including antimicrobial properties, interaction with biological targets, and potential therapeutic applications.

  • Molecular Formula : C11H10ClF N2
  • Molecular Weight : Approximately 222.65 g/mol

The presence of the chloromethyl group increases its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Interaction Studies

Interaction studies reveal that this compound interacts with several biological targets, including:

  • Voltage-Gated Sodium Channels : Similar compounds have been investigated for their role in managing chronic pain through modulation of sodium channels, indicating that this compound might have similar therapeutic potentials .
  • Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is crucial in glucose metabolism and is a target for diabetes treatment. Compounds with structural similarities have shown promising inhibitory activities against DPP-IV, suggesting that this compound could be explored for antidiabetic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the specific combination of functional groups in this compound enhances its biological activity compared to similar compounds. The chloromethyl and fluorophenyl groups contribute to its reactivity and interaction with biological targets, making it a candidate for further development in drug discovery .

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of pyrimidines, including compounds similar to this compound, showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • DPP-IV Inhibition :
    • Research on related compounds has shown that certain substitutions enhance DPP-IV inhibitory activity, indicating a pathway for optimizing this compound for better efficacy in metabolic disorders like diabetes .
  • Anti-inflammatory Effects :
    • Pyrimidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting COX-2 activity, which could be relevant for developing therapies targeting inflammatory conditions .

Comparative Analysis

Compound NameMolecular FormulaKey Features
2-(Chloromethyl)-4-(4-chlorophenyl)pyrimidineC11H10Cl2N2Contains two chlorine substituents; higher reactivity
2-(Fluorophenyl)pyrimidineC10H8FN3Lacks chloromethyl group; used in similar applications
4-(Fluorophenyl)-2-methylpyrimidineC11H10FN3Different substitution pattern; potential for distinct biological activity

The uniqueness of this compound lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to similar compounds.

Scientific Research Applications

Biological Applications

Pharmacological Research
4-(Chloromethyl)-2-(4-fluorophenyl)pyrimidine has been studied for its potential as a pharmacological agent. It serves as a precursor for developing novel sodium channel blockers, which are crucial in treating neuropathic pain. The compound's derivatives have shown promise in enhancing the potency and selectivity of these blockers, potentially leading to improved therapeutic indices compared to existing treatments like carbamazepine and lamotrigine .

Antiviral Activity
Research indicates that derivatives of this compound exhibit significant inhibitory activity against hepatitis C virus (HCV) replication. Compounds synthesized from this scaffold have demonstrated IC50 values lower than established antiviral drugs, suggesting their potential as effective HCV inhibitors . The structure-activity relationship (SAR) studies highlight the importance of substituents on the pyrimidine ring for enhancing antiviral efficacy.

Case Studies

  • Sodium Channel Blockers : A study focused on the design of broad-spectrum sodium channel blockers utilizing this compound derivatives reported enhanced efficacy in controlling pain states. These compounds exhibited favorable pharmacokinetic profiles and reduced central nervous system side effects compared to traditional therapies .
  • HCV Inhibitors : In another investigation, a series of pyrimidine derivatives were synthesized and tested against HCV. The most potent compounds demonstrated IC50 values significantly lower than that of the standard drug VX-950, indicating their potential as new therapeutic agents against HCV .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs and their structural distinctions include:

Compound Name Substituents (Pyrimidine Positions) Key Features
4-(Chloromethyl)-2-(4-fluorophenyl)pyrimidine 4-ClCH2, 2-(4-F-C6H4) High reactivity (ClCH2), moderate lipophilicity (F-C6H4)
4-(4-Chlorophenyl)-2-(5-F-C6H4)-thiazole (4) 4-Cl-C6H4, 2-(5-F-C6H4) Extended conjugation (thiazole core), isostructural with Br analog
4-Chloro-6-[(4-F-C6H4)S]-pyrimidin-2-amine 4-Cl, 6-(4-F-C6H4)S, 2-NH2 Sulfanyl group enhances π-π stacking; NH2 enables hydrogen bonding
5-(4-Cl-C6H4)-2-[3-CF3-C6H4O]-pyrimidine 5-Cl-C6H4, 2-(3-CF3-C6H4O) Trifluoromethylphenoxy group increases metabolic stability
SB203580 (p38 MAPK inhibitor) 4-F-C6H4, 4-MeSO2-C6H4, imidazole-pyrimidine Pyridinylimidazole scaffold with sulfonyl group for kinase selectivity

Structural Insights :

  • Halogen Effects : Chlorine and fluorine substituents influence crystal packing and intermolecular interactions. For example, isostructural compounds 4 (Cl) and 5 (Br) exhibit nearly identical crystal structures but differ in halogen-dependent van der Waals interactions .
  • Functional Group Diversity : Sulfanyl (S-C6H4) and sulfonyl (SO2) groups modulate solubility and target engagement, as seen in 4-chloro-6-[(4-F-C6H4)S]-pyrimidin-2-amine and SB203580 .

Physicochemical Properties

Comparative data on melting points, solubility, and molecular weight:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (DMF)
4-(Chloromethyl)-2-(4-F-C6H4)pyrimidine ~232.68 Not reported High (synthesized in DMF)
4-(4-Cl-C6H4)-2-(5-F-C6H4)-thiazole (4) ~507.92 268–287 Moderate
4-Chloro-6-[(4-F-C6H4)S]-pyrimidin-2-amine 255.70 Not reported Low (hydrophobic S-C6H4)
SB203580 377.41 197–199 Low (lipophilic scaffold)

Trends :

  • Higher molecular weight correlates with increased melting points (e.g., compound 4 vs. SB203580).
  • Polar solvents like dimethylformamide (DMF) improve solubility for chloromethyl derivatives .

Preparation Methods

Starting Materials and Key Intermediates

A common approach starts with 2-substituted pyrimidine derivatives, often with a methylthio or methoxy group at the 4-position, which can be transformed into the chloromethyl group via chlorination.

For example, a related preparation method for 2-chloro-4-substituted pyrimidines involves:

  • Starting from 2-methylthio-4-chloropyrimidine derivatives.
  • Substitution of the 4-chloro group with an alkoxy group (e.g., methoxy) using sodium hydroxide in methanol.
  • Subsequent chlorination of the 4-alkoxy intermediate with sulfuryl chloride in methylene dichloride to yield the 4-chloromethyl derivative.

This method highlights the utility of methylthio and alkoxy intermediates for selective chlorination.

Specific Preparation of this compound

While direct literature on this exact compound is limited, the following procedure can be inferred and adapted from known pyrimidine chemistry:

  • Synthesis of 2-(4-fluorophenyl)pyrimidine core:

    • Typically achieved by condensation of appropriate amidines or guanidines with β-dicarbonyl compounds or via Suzuki coupling of 2-halopyrimidines with 4-fluorophenyl boronic acid.
  • Introduction of the chloromethyl group at the 4-position:

    • Starting from a 4-methylthio or 4-methoxy substituted 2-(4-fluorophenyl)pyrimidine intermediate.
    • Treatment with sulfuryl chloride (SO2Cl2) in a solvent like methylene dichloride at low temperature (0 °C), followed by warming to room temperature, induces chlorination to form the chloromethyl group.
  • Purification:

    • The crude product is extracted, washed with aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and purified by column chromatography using petroleum ether/methylene dichloride mixtures to afford the pure this compound.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent Temperature Yield (%) Notes
1 Substitution Sodium hydroxide, methanol Methanol 0 °C to RT ~80-90 Conversion of 4-chloro to 4-methoxy
2 Chlorination Sulfuryl chloride (SO2Cl2), methylene dichloride Methylene dichloride 0 °C to RT 70-85 Chlorination of 4-methoxy to chloromethyl
3 Purification Silica gel chromatography Petroleum ether/methylene dichloride N/A N/A Final product isolation

These conditions are adapted from a patent describing similar pyrimidine derivatives.

Alternative Methods and Considerations

  • Direct chloromethylation: Some methods involve direct chloromethylation of the pyrimidine ring using chloromethyl methyl ether or formaldehyde and hydrochloric acid, but these reagents are highly toxic and less selective.
  • Use of halogenated reagents: Chlorination using N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3) can be alternatives, but may require harsher conditions or lead to side reactions.
  • Cross-coupling approaches: For the 2-(4-fluorophenyl) substitution, Suzuki or Stille cross-coupling reactions of 2-halopyrimidines with 4-fluorophenyl boronic acid or stannanes are effective and widely used in literature, ensuring regioselectivity and functional group tolerance.

Summary of Research Findings

  • The two-step method starting from 2-methylthio-4-chloropyrimidine derivatives with base-mediated substitution followed by sulfuryl chloride chlorination is a robust and high-yielding route to 4-(chloromethyl)-substituted pyrimidines.
  • The 4-fluorophenyl substituent can be introduced via palladium-catalyzed cross-coupling reactions, providing a versatile synthetic handle.
  • Purification by silica gel chromatography with petroleum ether/methylene dichloride mixtures yields high-purity product suitable for further applications.
  • Reaction parameters such as temperature control (0 °C to room temperature) and reagent molar ratios (e.g., 1:10 for substrate to sulfuryl chloride) are critical for optimizing yield and selectivity.

Q & A

Q. What are the recommended synthetic routes for 4-(Chloromethyl)-2-(4-fluorophenyl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitutions and coupling. Key steps include:

  • Chloromethylation: Introduce the chloromethyl group via alkylation of a pyrimidine precursor using chloromethylating agents (e.g., ClCH₂SO₂Cl) in aprotic solvents like DMF .
  • Aryl Coupling: Attach the 4-fluorophenyl group via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in THF/water mixtures .
  • Optimization: Adjust temperature (80–120°C) and solvent polarity to enhance yield. Monitor purity via TLC or HPLC .

Q. How can structural integrity and purity of this compound be confirmed?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm substitution patterns (e.g., δ 5.4 ppm for CH₂Cl in ¹H NMR; aromatic protons at δ 7.2–8.1 ppm for fluorophenyl ).
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 253.1) .
  • X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., distinguishing para vs. meta substitution) .

Note: Discrepancies in spectral data (e.g., split peaks in NMR) may indicate impurities; recrystallize in ethanol/water mixtures (1:1) to improve purity .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
  • Waste Disposal: Segregate halogenated waste and treat via incineration to avoid environmental release .
  • Emergency Measures: Neutralize spills with sodium bicarbonate; rinse exposed skin with water for 15+ minutes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay conditions or structural analogs. Strategies include:

  • Dose-Response Studies: Test across a broad concentration range (nM–µM) to identify biphasic effects .
  • Structural Analog Comparison: Compare with compounds like 4-chloro-2-(4-chlorophenyl)-6-phenylpyrimidine (CAS 36935-60-1) to isolate substituent-specific effects .
  • Target Validation: Use CRISPR knockouts or selective inhibitors to confirm target engagement (e.g., kinase inhibition assays) .

Case Study: A 2024 study found fluorophenyl derivatives exhibited variable IC₅₀ values (2–15 µM) against EGFR kinase due to solvent polarity differences (DMSO vs. aqueous buffers) .

Q. What strategies optimize the regioselectivity of chloromethylation in pyrimidine derivatives?

Methodological Answer: Regioselectivity depends on electronic and steric factors:

  • Electron-Directing Groups: Fluorophenyl groups activate the 2-position via electron-withdrawing effects, favoring chloromethylation at the 4-position .
  • Catalytic Approaches: Use Lewis acids (e.g., AlCl₃) to stabilize transition states during alkylation .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrimidine nitrogen .

Q. How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to targets like kinases. Fluorophenyl groups often occupy hydrophobic pockets .
  • QSAR Models: Corrogate substituent effects (e.g., Cl vs. CF₃) on activity. For example, chloromethyl groups enhance membrane permeability (logP ~2.5) .
  • MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) to validate docking poses .

Example: A 2025 study predicted strong hydrogen bonding between the pyrimidine nitrogen and EGFR Thr766, confirmed by crystallography .

Q. What are the limitations of current analytical methods in characterizing degradation products of this compound?

Methodological Answer:

  • LC-MS/MS Limitations: May miss non-UV-active degradants (e.g., aliphatic byproducts). Use high-resolution MS (HRMS) with ion mobility .
  • Degradation Pathways: Hydrolysis of the chloromethyl group in aqueous buffers forms hydroxymethyl derivatives, detectable via ¹H NMR (δ 4.5 ppm for CH₂OH) .
  • Stability Studies: Conduct accelerated degradation under stress conditions (pH 1–14, 40–80°C) to identify major pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(Chloromethyl)-2-(4-fluorophenyl)pyrimidine
Reactant of Route 2
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4-(Chloromethyl)-2-(4-fluorophenyl)pyrimidine

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